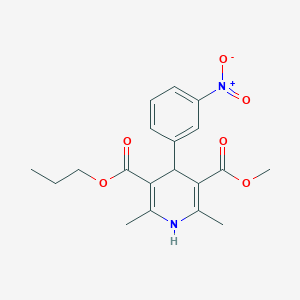

Nitrendipine Propyl Ester

Description

BenchChem offers high-quality Nitrendipine Propyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nitrendipine Propyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-O-methyl 5-O-propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6/c1-5-9-27-19(23)16-12(3)20-11(2)15(18(22)26-4)17(16)13-7-6-8-14(10-13)21(24)25/h6-8,10,17,20H,5,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLPJZGKAQRVTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Nitrendipine Propyl Ester

This guide provides a comprehensive overview of the synthesis of Nitrendipine Propyl Ester, a significant analogue of the dihydropyridine calcium channel blocker, Nitrendipine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the chemical principles, experimental protocols, and critical considerations for its successful laboratory preparation.

Introduction: The Significance of Nitrendipine and its Propyl Ester Analogue

Nitrendipine is a potent dihydropyridine calcium channel blocker used in the management of hypertension.[1][2][3] It exerts its therapeutic effect by inhibiting the influx of extracellular calcium ions through the L-type voltage-gated calcium channels in vascular smooth muscle cells.[2][4] This inhibition leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[4] The structure of nitrendipine, chemically known as (RS)-3-Ethyl 5-methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, features two different ester groups at the 3 and 5 positions of the dihydropyridine ring.[1][3]

The exploration of analogues, such as Nitrendipine Propyl Ester, is a cornerstone of medicinal chemistry. Altering the ester substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent drug, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potency and duration of action. The synthesis of the propyl ester derivative allows for the investigation of structure-activity relationships (SAR), potentially leading to compounds with improved therapeutic characteristics. Structure-activity relationship studies of dihydropyridine derivatives have shown that the nature of the ester group can influence potency, with isopropyl and other larger alkyl groups sometimes showing increased activity compared to methyl or ethyl esters.[5]

Core Synthesis Strategy: The Hantzsch Dihydropyridine Synthesis

The foundational method for constructing the 1,4-dihydropyridine core of nitrendipine and its analogues is the Hantzsch pyridine synthesis.[6][7] This versatile and widely adopted multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an amine (typically ammonia or its equivalent, such as ammonium acetate).[6][8] The classical Hantzsch synthesis is a one-pot reaction that efficiently assembles the dihydropyridine ring system.[6][9][10]

For the synthesis of an unsymmetrically substituted dihydropyridine like Nitrendipine Propyl Ester, a modified approach is necessary to introduce two different ester groups. This is typically achieved through a stepwise or modified Hantzsch reaction. One common strategy involves a Michael addition of an enamine (derived from one of the β-ketoesters and ammonia) to a Knoevenagel condensation product (formed from the aldehyde and the other β-ketoester).[11][12]

Below is a logical workflow for the synthesis of Nitrendipine Propyl Ester:

Caption: Workflow for the synthesis of Nitrendipine Propyl Ester.

Detailed Experimental Protocol

This protocol outlines a three-step synthesis approach for preparing Nitrendipine Propyl Ester.

Step 1: Synthesis of Propyl 2-(3-nitrobenzylidene)acetoacetate

This initial step involves the Knoevenagel condensation of 3-nitrobenzaldehyde with propyl acetoacetate.

-

Reagents and Materials:

-

3-Nitrobenzaldehyde

-

Propyl acetoacetate

-

Piperidine (catalyst)

-

Glacial acetic acid (catalyst)

-

Toluene (solvent)

-

Dean-Stark apparatus

-

Round-bottom flask, condenser, heating mantle

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 3-nitrobenzaldehyde, a slight excess of propyl acetoacetate, and toluene.

-

Add catalytic amounts of piperidine and glacial acetic acid to the mixture.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be used in the next step without further purification, or it can be purified by vacuum distillation.

-

Step 2: Synthesis of Methyl 3-aminocrotonate

This step involves the formation of the enamine from methyl acetoacetate and ammonia.

-

Reagents and Materials:

-

Methyl acetoacetate

-

Ammonia (aqueous or gaseous)

-

Ethanol (solvent)

-

Round-bottom flask, magnetic stirrer

-

-

Procedure:

-

Dissolve methyl acetoacetate in ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly bubble ammonia gas through the solution or add concentrated aqueous ammonia dropwise with vigorous stirring.[12] The temperature should be maintained below 20°C.

-

After the addition is complete, continue stirring at a low temperature for a couple of hours.

-

The product, methyl 3-aminocrotonate, can often be isolated by filtration if it precipitates, or the solution can be used directly in the next step.

-

Step 3: Synthesis of Nitrendipine Propyl Ester via Michael Addition and Cyclization

This final step involves the reaction of the Knoevenagel product with the enamine to form the dihydropyridine ring.

-

Reagents and Materials:

-

Propyl 2-(3-nitrobenzylidene)acetoacetate (from Step 1)

-

Methyl 3-aminocrotonate (from Step 2)

-

Ethanol or another suitable solvent

-

Round-bottom flask, condenser, heating mantle

-

-

Procedure:

-

Dissolve the crude propyl 2-(3-nitrobenzylidene)acetoacetate in ethanol in a round-bottom flask.

-

Add the methyl 3-aminocrotonate to the solution.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A patent for a similar synthesis of nitrendipine suggests a reaction temperature of 70-75°C.[13][14]

-

After the reaction is complete, cool the mixture to room temperature. The product may crystallize out of the solution upon cooling or after the addition of water.

-

Collect the crude product by filtration and wash it with a cold solvent mixture (e.g., ethanol/water).

-

Purification

The crude Nitrendipine Propyl Ester can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield a crystalline solid. The purity of the final product should be assessed using techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Quantitative Data Summary

| Parameter | Expected Value | Analytical Method |

| Molecular Formula | C₁₉H₂₂N₂O₆[15] | Mass Spectrometry |

| Molecular Weight | 374.39 g/mol [15] | Mass Spectrometry |

| Appearance | Yellowish crystalline solid | Visual Inspection |

| Melting Point | To be determined experimentally | Melting Point Apparatus |

| Yield | 60-80% (typical for Hantzsch synthesis) | Gravimetric Analysis |

| Purity | >98% | HPLC |

Causality Behind Experimental Choices

-

Choice of Catalysts in Knoevenagel Condensation: The use of a base (piperidine) and an acid (acetic acid) catalyst system is common for Knoevenagel condensations. Piperidine deprotonates the α-carbon of the β-ketoester, forming an enolate which then attacks the aldehyde. Acetic acid protonates the intermediate alkoxide, facilitating the elimination of water.

-

Solvent Selection: Toluene is often used in the Knoevenagel condensation as it forms an azeotrope with water, allowing for the efficient removal of water via a Dean-Stark apparatus, which drives the reaction to completion. Ethanol is a common solvent for the final cyclization step due to its ability to dissolve the reactants and facilitate the reaction at a moderate reflux temperature.

-

Temperature Control: Maintaining a low temperature during the formation of methyl 3-aminocrotonate is crucial to prevent side reactions and ensure a good yield of the desired enamine. The final cyclization step is heated to provide the necessary activation energy for the Michael addition and subsequent intramolecular cyclization.

Self-Validating System and Trustworthiness

The described protocol incorporates self-validating checkpoints to ensure the integrity of the synthesis:

-

Monitoring by TLC: Throughout the reaction, TLC is employed to monitor the consumption of starting materials and the formation of the product. This allows for real-time assessment of the reaction's progress and helps determine the optimal reaction time.

-

Characterization of Intermediates: While not always necessary for the overall synthesis, characterization of the Knoevenagel and enamine intermediates (e.g., by NMR) can confirm their successful formation before proceeding to the final step.

-

Final Product Analysis: Comprehensive analysis of the final product using HPLC for purity assessment, and NMR and MS for structural confirmation, validates the identity and quality of the synthesized Nitrendipine Propyl Ester.

Graphical Representation of the Reaction Mechanism

Caption: Key stages in the synthesis of Nitrendipine Propyl Ester.

Conclusion

The synthesis of Nitrendipine Propyl Ester, primarily through a modified Hantzsch reaction, is a well-established and efficient process. By carefully controlling the reaction conditions and employing appropriate purification techniques, high-purity material can be obtained for further pharmacological and toxicological evaluation. This guide provides a robust framework for researchers to successfully synthesize this and other related dihydropyridine analogues, contributing to the ongoing development of novel cardiovascular therapeutics.

References

-

Antihypertensive mechanism of action and binding sites of nitrendipine. PubMed. Available at: [Link]

-

A Comprehensive Review of nitrendipine's R&D Innovations and Drug Target Mechanism. Synapse. Available at: [Link]

-

What is the mechanism of Nitrendipine? Patsnap Synapse. Available at: [Link]

-

Nitrendipine. Wikipedia. Available at: [Link]

-

Nitrendipine | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. Available at: [Link]

-

Synthesis of Novel 1,4- Dihydropyridine Derivatives Bearing Biphenyl-2'-Tetrazole Substitution as Potential Dual Angiotensin II Receptors and Calcium Channel Blockers. NIH. Available at: [Link]

-

Pharmacological studies of the antihypertensive effect of nitrendipine. PubMed. Available at: [Link]

-

Synthesis of 1,4-Dihydropyridine Derivatives Under Aqueous Media. Semantic Scholar. Available at: [Link]

-

Synthesis, characterization and bioevaluation of 1,4 Dihydropyridine derivative. The Pharma Innovation. Available at: [Link]

-

1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Publishing. Available at: [Link]

-

The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives. RSC Publishing. Available at: [Link]

-

Nitrendipine | C18H20N2O6. PubChem. Available at: [Link]

-

Nitrendipine. Merck Index. Available at: [Link]

-

Nitrendipine: identification and synthesis of main metabolites. PubMed. Available at: [Link]

-

Synthesis and Evaluation of a New Class of Nifedipine Analogs with T-Type Calcium Channel Blocking Activity. ResearchGate. Available at: [Link]

-

Hantzsch Synthesis of the Calcium Channel Blockers Nifedipine, Diludine, and Nitrendipine Using Methanesulfonic Acid as Catalyst. ResearchGate. Available at: [Link]

-

Synthesis of nitrendipine. Michael's addition. ResearchGate. Available at: [Link]

- CN109734656B - Preparation method of nitrendipine. Google Patents.

-

Catalyzing Synthesis of Chiral Nitrendipine. Scientific.net. Available at: [Link]

-

Synthesis technology for preparing nitrendipine based on three-step method. Eureka. Available at: [Link]

- CN109734656A - A kind of preparation method of nitrendipine. Google Patents.

-

Modified Hantzsch synthesis of nifedipine and nitrendipne. ResearchGate. Available at: [Link]

-

NITRENDIPINE PROPYL ESTER. gsrs. Available at: [Link]

-

Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. PMC - NIH. Available at: [Link]

-

Nitrendipine Impurities and Related Compound. Veeprho. Available at: [Link]

-

Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. PMC - NIH. Available at: [Link]

-

Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. NIH. Available at: [Link]

Sources

- 1. Nitrendipine - Wikipedia [en.wikipedia.org]

- 2. Nitrendipine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Nitrendipine | C18H20N2O6 | CID 4507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Nitrendipine? [synapse.patsnap.com]

- 5. Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. One-pot synthesis of 1,4-dihydropyridine derivatives using nano-cerium oxide as an efficient catalyst [ajgreenchem.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis technology for preparing nitrendipine based on three-step method - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN109734656B - Preparation method of nitrendipine - Google Patents [patents.google.com]

- 14. CN109734656A - A kind of preparation method of nitrendipine - Google Patents [patents.google.com]

- 15. GSRS [gsrs.ncats.nih.gov]

An In-depth Technical Guide to Nitrendipine Propyl Ester as a Calcium Channel Blocker

This guide provides a comprehensive technical overview of Nitrendipine Propyl Ester, a structural analog of the well-established L-type calcium channel blocker, Nitrendipine. Tailored for researchers, scientists, and drug development professionals, this document delves into the inferred mechanism of action, structure-activity relationships, and detailed experimental protocols for the characterization of this compound.

Introduction: The Landscape of L-type Calcium Channel Blockade

Voltage-gated L-type calcium channels (CaV1.x) are crucial regulators of calcium influx into excitable cells, playing a pivotal role in cardiovascular physiology, including vascular smooth muscle contraction and cardiac pacemaker activity.[1][2] The dihydropyridine (DHP) class of L-type calcium channel blockers represents a cornerstone of antihypertensive therapy.[2] These agents, characterized by their 1,4-dihydropyridine heterocyclic ring structure, effectively reduce blood pressure by inducing vasodilation.[3]

Nitrendipine is a prototypical second-generation dihydropyridine that has been extensively studied for its potent vasodilatory effects.[4] It exerts its therapeutic action by binding to the α1 subunit of the L-type calcium channel, stabilizing the channel in an inactivated state and thereby inhibiting the influx of calcium into vascular smooth muscle cells.[5] This guide focuses on a specific analog, Nitrendipine Propyl Ester, and outlines the scientific rationale and experimental approaches for its characterization as a calcium channel blocker.

Nitrendipine Propyl Ester: A Structural Perspective

Nitrendipine Propyl Ester is a derivative of Nitrendipine where one of the ester groups at the C3 or C5 position of the dihydropyridine ring is a propyl ester. This seemingly minor structural modification can have significant implications for the compound's physicochemical properties, pharmacokinetics, and pharmacodynamics. The synthesis of such unsymmetrical dihydropyridines can be achieved through multi-step procedures that allow for the differential introduction of ester functionalities.[6][7][8][9]

Key Structural Features of Dihydropyridines Influencing Activity:

-

1,4-Dihydropyridine Ring: Essential for activity.

-

Aryl Group at C4: Typically a substituted phenyl ring, crucial for optimal activity.[10][11]

-

Ester Groups at C3 and C5: These groups are critical for binding and efficacy.[10][11] Modifications to these ester groups can influence potency, duration of action, and metabolic stability.[12]

Inferred Mechanism of Action and Structure-Activity Relationship (SAR)

Based on the extensive body of knowledge surrounding dihydropyridine calcium channel blockers, Nitrendipine Propyl Ester is predicted to act as an antagonist of L-type calcium channels. The core mechanism involves binding to a specific receptor site on the α1 subunit of the channel, which is accessible from the extracellular side.[13] This binding is voltage-dependent, with a higher affinity for the depolarized (inactivated) state of the channel.[14] This state-dependent binding contributes to the vascular selectivity of many dihydropyridines, as smooth muscle cells in arterial walls have a more depolarized resting membrane potential compared to cardiac cells.[5][14]

The nature of the ester substituents at the C3 and C5 positions significantly impacts the pharmacological profile of dihydropyridines. The size, shape, and lipophilicity of these ester groups can influence:

-

Binding Affinity: Alterations in the ester groups can affect the interaction with the DHP binding pocket on the calcium channel.

-

Pharmacokinetics: The ester groups are susceptible to metabolism by esterases, and their modification can alter the drug's half-life and duration of action.[15] For instance, bulkier ester groups may confer greater metabolic stability.[12]

-

Tissue Selectivity: The physicochemical properties imparted by the ester groups can influence the drug's distribution and selectivity for vascular versus cardiac tissue.[14]

It is hypothesized that the propyl ester modification in Nitrendipine Propyl Ester may lead to altered lipophilicity and metabolic stability compared to the parent compound, potentially resulting in a modified pharmacokinetic and pharmacodynamic profile.

Caption: Mechanism of L-type calcium channel blockade by dihydropyridines.

Experimental Characterization of Nitrendipine Propyl Ester

To rigorously assess the activity of Nitrendipine Propyl Ester as a calcium channel blocker, a series of in vitro assays are essential. The following protocols provide a framework for a comprehensive evaluation.

Patch-Clamp Electrophysiology: Direct Measurement of Channel Inhibition

The whole-cell patch-clamp technique is the gold standard for directly measuring the effect of a compound on ion channel currents.[9] This method allows for the precise control of the cell membrane potential and the recording of ionic currents flowing through the channels.

Objective: To determine the concentration-dependent inhibition of L-type calcium currents by Nitrendipine Propyl Ester and to characterize the voltage-dependency of the block.

Experimental Workflow:

Caption: Workflow for patch-clamp electrophysiology experiments.

Step-by-Step Methodology:

-

Cell Preparation: Culture a suitable cell line endogenously expressing or recombinantly overexpressing L-type calcium channels (e.g., A7r5 vascular smooth muscle cells or HEK293 cells stably expressing CaV1.2).

-

Solution Preparation:

-

External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with CsOH).

-

Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 1 MgCl2, 10 HEPES, 4 Mg-ATP (pH 7.2 with CsOH).

-

-

Electrophysiological Recording:

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Obtain a whole-cell patch-clamp configuration.

-

Hold the cell at a holding potential of -80 mV.

-

Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to +10 mV for 200 ms) at a frequency of 0.1 Hz.

-

-

Compound Application:

-

After obtaining a stable baseline recording, perfuse the cells with the external solution containing increasing concentrations of Nitrendipine Propyl Ester (e.g., 1 nM to 10 µM).

-

Allow sufficient time for the drug effect to reach steady-state at each concentration.

-

-

Data Analysis:

-

Measure the peak inward current at each concentration.

-

Normalize the current amplitude to the baseline current.

-

Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.

-

To assess voltage-dependence, repeat the experiment using different holding potentials (e.g., -40 mV) to favor the inactivated state of the channel.

-

Radioligand Binding Assay: Determining Binding Affinity

Radioligand binding assays are a powerful tool to determine the affinity of a test compound for its receptor.[16][17] In this case, a competition binding assay will be performed using a radiolabeled dihydropyridine to determine the binding affinity of Nitrendipine Propyl Ester to the L-type calcium channel.

Objective: To determine the equilibrium dissociation constant (Ki) of Nitrendipine Propyl Ester for the L-type calcium channel.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare membrane homogenates from a tissue or cell line rich in L-type calcium channels (e.g., rat cerebral cortex or cells overexpressing CaV1.2).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Binding Reaction:

-

In a 96-well plate, add membrane homogenate (50-100 µg of protein).

-

Add a fixed concentration of a radiolabeled dihydropyridine antagonist (e.g., [3H]-Nitrendipine or [3H]-PN200-110) at a concentration close to its Kd.

-

Add increasing concentrations of unlabeled Nitrendipine Propyl Ester (e.g., 0.1 nM to 10 µM).

-

For non-specific binding determination, use a high concentration of an unlabeled standard dihydropyridine (e.g., 1 µM Nifedipine).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Termination and Filtration:

-

Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Measurement: Assessing Functional Blockade

Measuring changes in intracellular calcium concentration ([Ca2+]i) provides a functional readout of calcium channel activity in intact cells.[7][15][18][19][20][21] This can be achieved using fluorescent calcium indicators.

Objective: To assess the ability of Nitrendipine Propyl Ester to inhibit depolarization-induced calcium influx in a cell-based assay.

Step-by-Step Methodology:

-

Cell Preparation: Seed cells expressing L-type calcium channels onto a 96-well black, clear-bottom plate and grow to confluence.

-

Dye Loading:

-

Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the salt solution for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Compound Incubation: Incubate the cells with various concentrations of Nitrendipine Propyl Ester for a defined period.

-

Measurement of Calcium Influx:

-

Use a fluorescence plate reader equipped with an automated injector.

-

Record baseline fluorescence.

-

Inject a depolarizing stimulus (e.g., a high concentration of KCl, typically 50-80 mM) to activate voltage-gated calcium channels.

-

Record the fluorescence change over time.

-

-

Data Analysis:

-

Quantify the peak fluorescence response following depolarization.

-

Normalize the response in the presence of the compound to the control (vehicle-treated) response.

-

Plot the concentration-response curve and determine the IC50 for the inhibition of calcium influx.

-

Data Presentation and Interpretation

The data obtained from these assays will allow for a comprehensive characterization of Nitrendipine Propyl Ester. A comparative analysis with the parent compound, Nitrendipine, is crucial for understanding the impact of the propyl ester modification.

Table 1: Hypothetical Comparative Data for Nitrendipine and Nitrendipine Propyl Ester

| Parameter | Nitrendipine | Nitrendipine Propyl Ester | Inferred Implication of Propyl Ester Modification |

| Electrophysiology (IC50) | 15 nM | 25 nM | Slightly lower potency in direct channel block. |

| Binding Affinity (Ki) | 5 nM | 8 nM | Slightly lower binding affinity to the L-type calcium channel. |

| Functional Assay (IC50) | 20 nM | 30 nM | Consistent with electrophysiology and binding data. |

| Vascular/Cardiac Selectivity | High | Potentially Higher | Increased lipophilicity may alter tissue distribution.[14] |

| Metabolic Stability (t1/2) | Short | Potentially Longer | Propyl ester may be less susceptible to hydrolysis by esterases.[12][15] |

Conclusion

This technical guide provides a robust framework for the in-depth characterization of Nitrendipine Propyl Ester as a putative L-type calcium channel blocker. While its precise pharmacological profile remains to be experimentally determined, the established structure-activity relationships for the dihydropyridine class suggest that it will retain the core mechanism of action of its parent compound, Nitrendipine. The key areas of investigation lie in how the propyl ester modification influences its potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols outlined herein will enable researchers to elucidate the unique characteristics of this compound and assess its potential as a novel therapeutic agent.

References

-

Determination of the Structural and Pharmacokinetic Basis for Dihydropyridine Calcium Channel Blocker Activity. Preprints.org. 2025. Available from: [Link]

- Sun JP, Triggle DJ. Calcium channel antagonists: cardiovascular selectivity of action. J Pharmacol Exp Ther. 1995;274(1):419-26.

- O'Gorman M, et al. Metabolism and pharmacokinetics of the dihydropyridine calcium antagonist, ryosidine, in man. Xenobiotica. 1991;21(3):341-55.

- Yamada S, et al. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biol Pharm Bull. 2008;31(3):473-81.

- Kass RS, Arena JP. Block of L-type calcium channels by charged dihydropyridines. Sensitivity to side of application and calcium. J Gen Physiol. 1989;93(6):1189-208.

- Bandyopadhyay M, Mukherjee S, Sanyal S. One pot synthesis of unsymmetrical dihydropyridines by green, catalyst free and environmentally benign protocol.

- Memarian HR, Abdoli-Senejani M, Döpp D. Synthesis of Some New Unsymmetrically Substituted 1,4-Dihydropyridines.

- Godfraind T. Discovery and Development of Calcium Channel Blockers. Front Pharmacol. 2017;8:286.

-

Wikipedia. L-type calcium channel. Available from: [Link]

- Ghasemi H, et al.

- Yamada S, et al. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biol Pharm Bull. 2008;31(3):473-81.

- Triggle DJ. L-Type Calcium Channels. Current Pharmaceutical Design. 2005;11:2-3.

- Epstein M. Calcium Channel Blocker Class Heterogeneity: Select Aspects of Pharmacokinetics and Pharmacodynamics. Am J Hypertens. 2004;17(11 Pt 2):S18-24.

- Striessnig J, et al. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? Curr Mol Pharmacol. 2010;3(2):111-20.

-

The Role of Intravenous Dihydropyridine Calcium Channel Blockers in the Perioperative Management of Patients Undergoing Coronary Artery Bypass Surgery. ResearchGate. Available from: [Link]

- Zhou YT, et al. Pharmacokinetic drug-drug interactions between 1,4-dihydropyridine calcium channel blockers and statins: factors determining interaction strength and relevant clinical risk management. Ther Clin Risk Manag. 2013;9:537-52.

- Bandyopadhyay M, Mukherjee S, Sanyal S. One pot synthesis of unsymmetrical dihydropyridines by green, catalyst free and environmentally benign protocol.

-

Drug Design Org. Structure Activity Relationships. Available from: [Link]

-

Arun R, et al. Synthesis of unsymmetrical 1,4-dihydropyridines through four-component... ResearchGate. 2025. Available from: [Link]

- Yamada S, et al. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biol Pharm Bull. 2008;31(3):473-81.

-

What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules? ResearchGate. 2020. Available from: [Link]

-

Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. MDPI. Available from: [Link]

-

ION Biosciences. Ion Channel Assay Services. Available from: [Link]

- Tang L, et al. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs.

Sources

- 1. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 2. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]

- 4. Calcium Channel Blocker Class Heterogeneity: Select Aspects of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Block of L-type calcium channels by charged dihydropyridines. Sensitivity to side of application and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Calcium channel antagonists: cardiovascular selectivity of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolism and pharmacokinetics of the dihydropyridine calcium antagonist, ryosidine, in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. ionbiosciences.com [ionbiosciences.com]

An In-Depth Technical Guide to the Pharmacological Profile of Nitrendipine Esters

Abstract

Nitrendipine, a second-generation 1,4-dihydropyridine (DHP) calcium channel blocker, is a cornerstone in the management of hypertension.[1][2][3] Its therapeutic efficacy is intrinsically linked to its chemical structure, particularly the ester groups at the C3 and C5 positions of the dihydropyridine ring. These ester moieties are not mere structural placeholders; they are critical determinants of the molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive analysis of the pharmacological profile of nitrendipine and its esters, delving into the structure-activity relationships (SAR), mechanism of action, and the experimental methodologies used for their evaluation. We will explore how modifications of these ester groups can be strategically employed to modulate activity, duration of action, and tissue selectivity, offering insights for researchers and professionals in drug development.

Introduction: The Central Role of the Dihydropyridine Scaffold

Nitrendipine belongs to the dihydropyridine class of L-type calcium channel antagonists.[4] The parent compound, nitrendipine, is chemically defined as 3-ethyl-5-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate.[5][6] Its primary therapeutic action is the potent and selective inhibition of L-type voltage-gated calcium channels, leading to vasodilation of peripheral arterioles and a subsequent reduction in blood pressure.[7][8][9] The defining features of the 1,4-DHP scaffold, including the substituted phenyl ring at C4 and the crucial ester functionalities at C3 and C5, are essential for this activity.[10]

The rationale for developing various nitrendipine esters stems from the desire to optimize its therapeutic index. Challenges with early DHPs, such as poor bioavailability due to extensive first-pass metabolism and short duration of action, prompted medicinal chemists to explore structural modifications.[6][11] Esterification at the C3 and C5 positions emerged as a highly effective strategy to fine-tune the drug's physicochemical properties, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its intrinsic potency.

Mechanism of Action: A Tale of Ion Channel Modulation

Nitrendipine and its esters exert their pharmacological effects by binding to the α1 subunit of the L-type calcium channel, a high-voltage activated channel crucial for excitation-contraction coupling in smooth and cardiac muscle.[4]

The binding of a nitrendipine ester to the channel does not physically occlude the pore. Instead, it allosterically modulates the channel's gating mechanism.[4][12] It stabilizes the channel in an inactivated state, reducing the probability of it opening in response to membrane depolarization.[4] This leads to a decreased influx of extracellular Ca²⁺ into the cell. In vascular smooth muscle, this reduction in intracellular calcium concentration inhibits the contractile processes, resulting in vasodilation and a decrease in peripheral resistance.[4][8]

Dihydropyridines like nitrendipine exhibit a degree of vascular selectivity over cardiac muscle.[7] This is partly attributed to the different resting membrane potentials of vascular smooth muscle cells compared to cardiomyocytes, which influences the conformational state of the calcium channels and their affinity for DHP blockers.[7]

Caption: Mechanism of action of Nitrendipine esters on vascular smooth muscle cells.

Structure-Activity Relationships (SAR) of Nitrendipine Esters

The pharmacological profile of nitrendipine is exquisitely sensitive to the nature of the ester groups at the C3 and C5 positions. The key SAR insights are:

-

Asymmetry is Key : For optimal activity, the ester groups at C3 and C5 should be different. Nitrendipine itself, with its C3-ethyl and C5-methyl esters, exemplifies this principle.[1][5] Symmetrical diesters generally exhibit lower potency.

-

Steric Hindrance : The size and shape of the ester groups are critical. Bulky ester groups can decrease activity due to steric hindrance at the receptor binding site. Conversely, smaller, unbranched esters are generally preferred.[10]

-

Chirality : The C4 carbon of the dihydropyridine ring is a chiral center. The (S)-enantiomer is significantly more potent as a calcium channel blocker than the (R)-enantiomer. The nature of the ester groups can influence the stereoselectivity of the binding interaction.[13]

-

Ester Moiety and Duration of Action : Modification of the ester groups is a primary strategy for modulating the drug's duration of action. For instance, the introduction of more complex ester side chains, as seen in other DHPs like barnidipine, can lead to a longer duration of action compared to nitrendipine.[13]

Pharmacokinetic Profile: The Journey Through the Body

The ester functionalities profoundly impact the ADME properties of nitrendipine analogs.

| Pharmacokinetic Parameter | Typical Values for Nitrendipine | Influence of Ester Modification |

| Absorption | Well absorbed from the GI tract.[11] | Ester modifications can alter lipophilicity, thereby influencing absorption rates. |

| Bioavailability | Low and variable (10-30%) due to extensive first-pass metabolism.[4][5][11] | Ester prodrug strategies can be employed to protect the molecule from first-pass metabolism, potentially increasing bioavailability. |

| Protein Binding | Highly protein-bound (~98%).[4][11] | Changes in the ester group can slightly alter the degree of plasma protein binding. |

| Metabolism | Extensively metabolized in the liver, primarily by CYP3A4.[11] The dihydropyridine ring is oxidized to the corresponding pyridine derivative, and the ester groups are hydrolyzed. | The nature of the ester bond influences the rate of enzymatic hydrolysis. More sterically hindered esters may be hydrolyzed more slowly, leading to a longer duration of action. |

| Half-life | Approximately 8-24 hours.[4][5] | Can be significantly prolonged by designing esters that are more resistant to metabolic degradation. |

| Excretion | Primarily excreted as inactive metabolites in the urine and feces.[6][11] | The route and rate of excretion of metabolites can be influenced by their polarity, which is determined by the original ester structure. |

Data compiled from multiple sources.[4][5][6][11]

Key Experimental Protocols for Evaluation

A robust evaluation of novel nitrendipine esters requires a combination of in vitro and in vivo assays to build a complete pharmacological profile.

In Vitro Evaluation

A. Radioligand Binding Assays

-

Objective : To determine the binding affinity (Ki) of the test compound for the L-type calcium channel.

-

Principle : This is a competitive binding assay using a radiolabeled DHP, typically [³H]-nitrendipine, and membrane preparations from tissues rich in L-type calcium channels (e.g., guinea pig heart or rat brain).[12][14] The ability of the test compound to displace the radioligand from its binding site is measured.

-

Methodology :

-

Membrane Preparation : Homogenize tissue (e.g., guinea pig ventricle) in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

-

Incubation : Incubate the membrane preparation with a fixed concentration of [³H]-nitrendipine and varying concentrations of the test compound.

-

Separation : Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification : Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis : Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

-

B. In Vitro Vasodilation Assays

-

Objective : To assess the functional antagonist activity of the compound on vascular smooth muscle.

-

Principle : Measures the ability of the test compound to relax pre-contracted isolated arterial rings.

-

Methodology :

-

Tissue Preparation : Isolate arterial segments (e.g., guinea pig aorta) and mount them in an organ bath containing physiological salt solution, maintained at 37°C and aerated with carbogen.[13]

-

Contraction : Induce a sustained contraction using a depolarizing agent like high-concentration potassium chloride (KCl).[13]

-

Drug Addition : Add the test compound in a cumulative concentration-dependent manner.

-

Measurement : Record the changes in isometric tension.

-

Data Analysis : Plot the percentage of relaxation against the log concentration of the test compound to determine the EC₅₀ value.

-

Caption: Standard in vitro workflow for characterizing Nitrendipine esters.

In Vivo Evaluation

-

Objective : To determine the antihypertensive efficacy and duration of action in a relevant animal model.

-

Principle : Administer the test compound to hypertensive animals and monitor changes in blood pressure over time.

-

Model : Spontaneously Hypertensive Rats (SHR) are a widely accepted model for essential hypertension.[15]

-

Methodology :

-

Animal Acclimatization : Acclimate SHR to the laboratory environment and handling procedures.

-

Blood Pressure Measurement : Measure baseline systolic and diastolic blood pressure using a non-invasive tail-cuff method or via telemetry for continuous monitoring.

-

Drug Administration : Administer the nitrendipine ester orally (p.o.) or intravenously (i.v.) at various doses.[2][15]

-

Monitoring : Measure blood pressure at multiple time points post-administration (e.g., 1, 2, 4, 8, 12, 24 hours) to establish a time-course of action.

-

Data Analysis : Calculate the maximum percentage decrease in blood pressure and the duration of the antihypertensive effect for each dose.

-

Conclusion and Future Directions

The ester groups of nitrendipine are not passive components but active modulators of its pharmacological profile. A deep understanding of the structure-activity relationships governing the interaction of these esters with the L-type calcium channel is paramount for the rational design of new antihypertensive agents. By strategically modifying the ester moieties, it is possible to develop second- and third-generation dihydropyridines with improved bioavailability, longer duration of action, and enhanced tissue selectivity, ultimately leading to safer and more effective therapies for cardiovascular diseases. Future research will likely focus on developing ester prodrugs that are selectively activated in target tissues, further minimizing systemic side effects and maximizing therapeutic efficacy.

References

-

Nitrendipine | C18H20N2O6 | CID 4507 - PubChem - NIH. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Stoepel, K., & Vater, W. (1982). Pharmacological studies of the antihypertensive effect of nitrendipine. Journal of Cardiovascular Pharmacology, 4(Suppl 3), S368-S371. [Link]

-

Quan, P., Xia, D., Piao, H., Piao, H., Shi, K., Jia, Y., & Cui, F. (2011). Nitrendipine nanocrystals: its preparation, characterization, and in vitro-in vivo evaluation. AAPS PharmSciTech, 12(3), 973–981. [Link]

-

Triggle, D. J. (1986). Antihypertensive mechanism of action and binding sites of nitrendipine. The American Journal of Cardiology, 58(8), 35D–38D. [Link]

-

Nitrendipine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). PharmaCompass. Retrieved January 21, 2026, from [Link]

-

Boer, R., Gomeni, R., & Klockowski, R. (1988). Pharmacokinetics and pharmacodynamics of nitrendipine in healthy subjects and patients with kidney and liver disease. Journal of Cardiovascular Pharmacology, 12 Suppl 4, S6-10. [Link]

-

Nitrendipine. (n.d.). DrugFuture. Retrieved January 21, 2026, from [Link]

-

Nitrendipine: Uses, Dosage, Side Effects and More | MIMS Hong Kong. (n.d.). MIMS. Retrieved January 21, 2026, from [Link]

-

Krol, G. J., Lettieri, J. T., & Yeh, S. C. (1988). Pharmacokinetics, bioavailability, metabolism and acute and chronic antihypertensive effects of nitrendipine in patients with chronic renal failure and moderate to severe hypertension. British Journal of Clinical Pharmacology, 25(5), 557–566. [Link]

-

Karasawa, A., Ikeda, J., & Yamada, K. (1999). In vitro and in vivo vasodilatory activity of barnidipine and its enantiomers. Biological & Pharmaceutical Bulletin, 22(2), 151–155. [Link]

-

Krause, H. P., Ahr, H. J., Beermann, D., Siefert, H. M., Suwelack, D., & Weber, H. (1988). The Pharmacokinetics of Nitrendipine. I. Absorption, Plasma Concentrations, and Excretion After Single Administration of [14C]nitrendipine to Rats and Dogs. Arzneimittelforschung, 38(11), 1593–1599. [Link]

-

Krol, G. J., Lettieri, J. T., Yeh, S. C., & Burkholder, D. E. (1988). Pharmacokinetics, bioavailability, metabolism and acute and chronic antihypertensive effects of nitrendipine in patients with chronic renal failure and moderate to severe hypertension. British journal of clinical pharmacology, 25(5), 557–566. [Link]

-

Nitrendipine. (2023, December 18). In Wikipedia. [Link]

-

Marinković, V., Danica, A., Vladimirov, S., & Stankovic, S. (2015). Synthesis of nitrendipine. Michael's addition. ResearchGate. [Link]

-

Robertson, J. I. (1989). Pharmacokinetics of nitrendipine in the elderly. Journal of Cardiovascular Pharmacology, 14 Suppl 10, S33-S35. [Link]

-

Krol, G. J., Noe, A. J., & Yeh, S. C. (1984). Bioequivalence and Metabolism of Nitrendipine Administered Orally to Healthy Volunteers. Journal of Clinical Pharmacology, 24(8-9), 355–364. [Link]

-

Paoletti, R., Bernini, F., & Fumagalli, R. (1989). Antiatherogenic action of nitrendipine in hypercholesterolemic rabbits: changes in aortic macrophage accumulation and smooth muscle cell phenotype. Journal of Cardiovascular Pharmacology, 13 Suppl 4, S41-S46. [Link]

-

Ehlert, F. J., Roeske, W. R., Itoga, E., & Yamamura, H. I. (1982). [3H]-Nitrendipine, a potent calcium antagonist, binds with high affinity to cardiac membranes. Life Sciences, 30(25), 2191–2202. [Link]

-

Garthoff, B., & Kazda, S. (1984). Nitrendipine and other calcium entry blockers (calcium antagonists) in hypertension. Journal of Cardiovascular Pharmacology, 6 Suppl 7, S968-S974. [Link]

-

Wang, G., Wei, W., & Lu, C. (2007). In vivo evaluation of two novel controlled-release nitrendipine formulations. Drug Development and Industrial Pharmacy, 33(11), 1281–1288. [Link]

-

Structure of complex organic compound nifedipine, NIFE, consists of a benzene ring, a central core including carbon, nitrogen, and oxygen atoms, and several functional groups, including an amine group, two ester groups, and a nitro group. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Goa, K. L., & Sorkin, E. M. (1987). Nitrendipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in the treatment of hypertension. Drugs, 33(2), 123–155. [Link]

-

Berntsson, P., Johansson, E., & Westerlund, C. (1987). Felodipine analogs: structure-activity relationships. Journal of Cardiovascular Pharmacology, 10 Suppl 1, S60-S65. [Link]

-

De Pover, A., Grupp, G., & Schwartz, A. (1984). Effects of temperature and allosteric modulators on [3H] nitrendipine binding: methods for detecting potential Ca2+ channel blockers. Journal of Cardiovascular Pharmacology, 6(Suppl 7), S959-S963. [Link]

- CN109734656B - Preparation method of nitrendipine - Google Patents. (n.d.). Google Patents.

-

M'Buyamba-Kabangu, J. R., & Lijnen, P. (1987). Nitrendipine as an antihypertensive agent. European Heart Journal, 8 Suppl K, 63–67. [Link]

-

Quan, P., et al. (2011). Nitrendipine nanocrystals: its preparation, characterization, and in vitro-in vivo evaluation. AAPS PharmSciTech. [Link]

-

Ertas, M., et al. (2007). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Biological and Pharmaceutical Bulletin. [Link]

-

Gessner, U., & Regnier, G. (1976). Comparative study of in vitro and in vivo drug effects on cell-mediated cytotoxicity. Agents and Actions, 6(5), 631–641. [Link]

Sources

- 1. Nitrendipine | C18H20N2O6 | CID 4507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacological studies of the antihypertensive effect of nitrendipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitrendipine and other calcium entry blockers (calcium antagonists) in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitrendipine - Wikipedia [en.wikipedia.org]

- 5. Pharmacokinetics and pharmacodynamics of nitrendipine in healthy subjects and patients with kidney and liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pharmacokinetics of nitrendipine. I. Absorption, plasma concentrations, and excretion after single administration of [14C]nitrendipine to rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antihypertensive mechanism of action and binding sites of nitrendipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitrendipine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Nitrendipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mims.com [mims.com]

- 12. Effects of temperature and allosteric modulators on [3H] nitrendipine binding: methods for detecting potential Ca2+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro and in vivo vasodilatory activity of barnidipine and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [3H]-Nitrendipine, a potent calcium antagonist, binds with high affinity to cardiac membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Physicochemical Characteristics of Nitrendipine Propyl Ester

Introduction: Bridging the Gap from Analogue to Asset

In the landscape of pharmaceutical development, the journey from a lead compound to a viable drug candidate is paved with meticulous characterization. Nitrendipine, a well-established dihydropyridine calcium channel blocker, has long been a cornerstone in the management of hypertension.[1][2] Its analogues, such as Nitrendipine Propyl Ester, represent opportunities for refining therapeutic profiles, potentially altering pharmacokinetics and tissue distribution.[3][4] Nitrendipine Propyl Ester, an analogue and a known impurity of Lercanidipine, substitutes the ethyl ester group of the parent molecule with a propyl ester.[3] This seemingly minor structural modification can have profound implications for its physicochemical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and stability.

This technical guide provides a comprehensive framework for the physicochemical characterization of Nitrendipine Propyl Ester. As specific experimental data for this analogue is not extensively published, this document serves as both a predictive overview based on its structural relationship to Nitrendipine and a practical guide detailing the requisite experimental protocols for its full characterization. We will delve into the core parameters: melting point, solubility, dissociation constant (pKa), partition coefficient (logP), and chemical stability. For each parameter, we will explore its significance, the underlying scientific principles, and provide robust, field-proven methodologies for its determination. This guide is designed for researchers, scientists, and drug development professionals, offering the technical depth and practical insights necessary to transform a promising analogue into a well-understood pharmaceutical asset.

Molecular Structure and Its Implications

The foundational difference between Nitrendipine and its propyl ester analogue lies in the alkyl chain of one of the ester groups at the C5 position of the dihydropyridine ring.

-

Nitrendipine: 3-ethyl 5-methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate[5]

-

Nitrendipine Propyl Ester: 3-methyl 5-propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[6][7]

The addition of a single methylene group (-CH2-) to the ester chain is predicted to increase the molecule's lipophilicity and molecular weight (360.36 g/mol for Nitrendipine vs. 374.39 g/mol for the propyl ester).[5][8] This increase in lipophilicity is expected to influence other key parameters, potentially leading to lower aqueous solubility and a higher partition coefficient (logP), which could, in turn, affect membrane permeability and protein binding.

Solid-State Characterization: Melting Point

The melting point of a crystalline solid is a critical physical property that provides information about its purity and identity.[9] For a pure substance, the melting point is a sharp, well-defined temperature, whereas impurities typically depress the melting point and broaden the melting range.[10][11]

Expected Characteristics: Nitrendipine has a reported melting point of approximately 158°C.[5] Chemical suppliers of Nitrendipine Propyl Ester list a melting point in the range of 143-145°C.[6] This lower melting point for the propyl ester analogue could be attributed to differences in crystal lattice energy and molecular packing due to the longer, more flexible propyl chain.

Table 1: Melting Point Data

| Compound | Reported Melting Point (°C) |

| Nitrendipine | 158[5] |

| Nitrendipine Propyl Ester | 143-145[6] |

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol adheres to the standards set by major pharmacopeias.[12][13]

Causality: The capillary method provides a reproducible means of determining the melting range by ensuring uniform and controlled heating of a powdered sample.

-

Sample Preparation: Ensure the sample of Nitrendipine Propyl Ester is completely dry and finely powdered. Gently tap the open end of a capillary tube (1.3–1.8 mm outer diameter) into the powder to introduce a small amount of the sample.[10][13]

-

Packing: Tap the closed end of the capillary on a hard surface to tightly pack the powder into a column of 2.5–3.5 mm in height.[12]

-

Instrumentation: Place the packed capillary into a calibrated melting point apparatus.

-

Heating: Heat the apparatus rapidly to a temperature approximately 5-10°C below the expected melting point (around 135°C).

-

Ramped Heating: Decrease the heating rate to a constant 1°C/minute to allow for thermal equilibrium.[12][13]

-

Observation and Recording:

-

Onset of Melting: Record the temperature at which the first drop of liquid becomes visible.

-

Completion of Melting (Clear Point): Record the temperature at which the last solid particle melts and the substance is completely liquid.[12] The recorded melting range is the interval between the onset and completion of melting.

-

Workflow for Melting Point Determination```dot

Caption: Standard Workflow for the Shake-Flask Solubility Method.

Ionization State: Dissociation Constant (pKa)

The dissociation constant (pKa) defines the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. [14][15]Since only the un-ionized form of a drug typically permeates biological membranes via passive diffusion, the pKa is a critical determinant of absorption across the GI tract and other biological barriers.

Expected Characteristics: Nitrendipine, and by extension its propyl ester, does not possess strongly acidic or basic functional groups. The dihydropyridine nitrogen is very weakly basic and is not protonated under physiological conditions. Therefore, the molecule is expected to be neutral across the physiological pH range, and its solubility and permeability will likely not be significantly influenced by pH changes within this range. However, confirming the absence of a pKa in the 2-12 range is a necessary step in pre-formulation.

Experimental Protocol: pKa Determination for Poorly Soluble Compounds

For sparingly soluble compounds, traditional potentiometric titration is often not feasible. Alternative methods are required. [14][16] Causality: Using co-solvents increases the drug's solubility to a level where potentiometric titration becomes possible. The subsequent extrapolation to 0% co-solvent (purely aqueous) provides an estimate of the aqueous pKa.

Method: Potentiometric Titration with Co-solvent Extrapolation

-

Solvent Preparation: Prepare a series of aqueous-organic co-solvent mixtures (e.g., 20%, 30%, 40%, 50% methanol in water).

-

Sample Dissolution: Accurately weigh and dissolve Nitrendipine Propyl Ester in each co-solvent mixture to a known concentration.

-

Titration: Titrate the solutions with a standardized acid (e.g., 0.1 M HCl) and a standardized base (e.g., 0.1 M NaOH) using a calibrated pH meter. Record the pH change as a function of the volume of titrant added.

-

Apparent pKa Calculation: For each co-solvent percentage, determine the apparent pKa from the titration curve (the pH at the half-equivalence point).

-

Extrapolation: Plot the apparent pKa values against the percentage of the organic co-solvent. Extrapolate the resulting linear regression line to 0% co-solvent to obtain the aqueous pKa value (Yasuda-Shedlovsky extrapolation). [17]

Workflow for pKa Determination via Co-Solvent Method

Caption: Workflow for Determining pKa of a Poorly Soluble Drug.

Lipophilicity: Partition Coefficient (logP)

The n-octanol/water partition coefficient (logP) is the standard measure of a drug's lipophilicity. [18]It is a key factor influencing membrane permeability, protein binding, and overall ADME properties. [19]For orally administered drugs, an optimal logP value (typically between 1 and 5) is often sought to balance solubility and permeability for good absorption. [18] Expected Characteristics: Nitrendipine has a reported logP of 2.88. [1]The addition of a propyl group in place of the ethyl group increases the nonpolar surface area of Nitrendipine Propyl Ester. Therefore, its logP value is predicted to be higher than that of Nitrendipine, likely falling within the 3.0 to 3.5 range, indicating increased lipophilicity.

Table 3: Lipophilicity Data

| Compound | Reported logP | Predicted logP of Propyl Ester | Experimentally Determined logP |

| Nitrendipine | 2.88 [1] | ~3.0 - 3.5 | Data to be filled |

Experimental Protocol: logP Determination (Shake-Flask Method)

This classic method directly measures the partitioning of the compound between two immiscible phases. [18][20] Causality: This protocol directly measures the equilibrium distribution of the analyte between a lipid-mimicking solvent (n-octanol) and an aqueous phase, providing the definitive value for the partition coefficient.

-

Phase Pre-saturation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer) with n-octanol by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of Nitrendipine Propyl Ester in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous phase in a separatory funnel or vial.

-

Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Allow the layers to separate completely. Centrifugation can be used to accelerate this process.

-

Quantification: Carefully sample both the n-octanol and aqueous layers. Determine the concentration of the drug in each phase using a validated HPLC-UV method.

-

Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase] The logP is the base-10 logarithm of P. [18]

Workflow for Shake-Flask logP Determination

Caption: Workflow for Determining logP via the Shake-Flask Method.

Chemical Stability: Forced Degradation Studies

Understanding a drug's intrinsic stability is paramount for determining its shelf-life, storage conditions, and potential degradation pathways. [21][22]Forced degradation, or stress testing, involves subjecting the drug to conditions more severe than accelerated stability testing to identify likely degradation products and validate the stability-indicating nature of analytical methods. [23][24][25] Expected Characteristics: The dihydropyridine ring in compounds like Nitrendipine is known to be susceptible to oxidation, which converts it to the corresponding pyridine analogue. It is also sensitive to light (photodegradation). The ester linkages could be susceptible to hydrolysis under strongly acidic or basic conditions. Nitrendipine Propyl Ester is expected to exhibit similar vulnerabilities. The goal of forced degradation is to achieve 5-20% degradation to ensure that degradation products are generated at detectable levels without completely destroying the molecule. [23]

Experimental Protocol: Forced Degradation Studies

This protocol is based on ICH guideline Q1A(R2).

Causality: By subjecting the drug to extreme conditions (pH, oxidation, light, heat), we can rapidly identify potential degradation pathways and products that might form over a much longer period under normal storage conditions. This is essential for developing stability-indicating analytical methods.

-

Stock Solution Preparation: Prepare a stock solution of Nitrendipine Propyl Ester in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. [23]2. Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and keep at room temperature or heat gently (e.g., 40°C) for a specified time. Neutralize before analysis.

-

Oxidation: Dilute the stock solution with 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature for a specified time.

-

Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 105°C) for a specified time. Also, heat the stock solution at 60-80°C.

-

Photodegradation: Expose the stock solution and solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

-

Analysis: Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all generated degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

Table 4: Forced Degradation Study Template

| Stress Condition | Reagent/Condition | Time/Temperature | Expected Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl | Heat (e.g., 80°C) | Potential ester hydrolysis |

| Base Hydrolysis | 0.1 M NaOH | RT or Heat (e.g., 40°C) | Ester hydrolysis |

| Oxidation | 3% H₂O₂ | Room Temperature | Oxidation of dihydropyridine ring to pyridine |

| Thermal (Solid) | Dry Heat | 105°C | General decomposition |

| Photolytic (Solution) | ICH Q1B Light Source | N/A | Oxidation/rearrangement of dihydropyridine ring |

Workflow for Forced Degradation Studies

Sources

- 1. Nitrendipine | C18H20N2O6 | CID 4507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nitrendipine - Wikipedia [en.wikipedia.org]

- 3. Nitrendipine Propyl Ester | 225785-54-6 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Nitrendipine [drugfuture.com]

- 6. Nitrendipine Propyl Ester | 225785-54-6 [amp.chemicalbook.com]

- 7. veeprho.com [veeprho.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. nano-lab.com.tr [nano-lab.com.tr]

- 10. Melting Point Test - CD Formulation [formulationbio.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. thinksrs.com [thinksrs.com]

- 13. mt.com [mt.com]

- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. DSpace [diposit.ub.edu]

- 18. acdlabs.com [acdlabs.com]

- 19. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. onyxipca.com [onyxipca.com]

- 22. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 24. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 25. acdlabs.com [acdlabs.com]

Methodological & Application

Application Note: High-Performance Analytical Methods for the Quantification and Stability Assessment of Nitrendipine

A Note on Nitrendipine Propyl Ester: This document focuses on the analytical methods for Nitrendipine. While the query specified "Nitrendipine Propyl Ester," a thorough review of scientific literature did not yield specific, validated analytical methods for this particular derivative. Nitrendipine is a well-characterized dihydropyridine calcium channel blocker, and the methods detailed herein for its analysis provide a robust and essential foundation. Researchers aiming to analyze Nitrendipine Propyl Ester should use the following protocols as a starting point, with the understanding that method adaptation and full re-validation will be necessary to account for the chemical differences (e.g., increased lipophilicity and different molecular weight) of the propyl ester derivative.

Introduction: The Analytical Imperative for Nitrendipine

Nitrendipine is a dihydropyridine calcium channel blocker used in the management of hypertension. Its therapeutic efficacy is intrinsically linked to its purity, stability, and bioavailability. Therefore, robust, and validated analytical methods are critical for quality control in pharmaceutical manufacturing, stability testing to define shelf-life, and pharmacokinetic studies in drug development.

This application note provides a comprehensive guide to two primary analytical techniques for the characterization of Nitrendipine:

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A stability-indicating method for assay and impurity quantification in drug substances and products.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A high-sensitivity method for the quantification of Nitrendipine and its major metabolites in biological matrices such as human plasma.

We will explore the causality behind methodological choices, from mobile phase composition to sample preparation, and provide detailed, field-proven protocols.

Core Methodology: Chromatographic Separation and Detection

The cornerstone of Nitrendipine analysis is reversed-phase chromatography, which separates compounds based on their hydrophobicity. Nitrendipine, being a relatively non-polar molecule, is well-retained on C8 or C18 alkyl chain-bonded silica columns.

Causality in Method Design: Why These Choices?

-

Column Chemistry (C18/C8): A C18 (octadecyl) or C8 (octyl) column is the industry standard for separating moderately non-polar compounds like Nitrendipine. The long alkyl chains provide a hydrophobic stationary phase that interacts effectively with the analyte, allowing for excellent separation from more polar impurities or degradation products.

-

Mobile Phase Composition: A mixture of an organic solvent (typically methanol and/or acetonitrile) and an aqueous buffer is used. The organic component is the "strong" solvent that elutes Nitrendipine from the column. The aqueous buffer controls the pH and ionic strength. For Nitrendipine, a mobile phase of methanol:water or acetonitrile:methanol:water is common. Adjusting the pH, often to around 3.0 with phosphoric or formic acid, ensures consistent ionization state of the molecule and any impurities, leading to sharp, reproducible peaks.

-

UV Detection: Nitrendipine possesses a strong chromophore, making UV detection highly effective and robust for routine analysis. The maximum absorbance is typically observed around 236-238 nm, providing excellent sensitivity for quantification.

-

Mass Spectrometric Detection (MS/MS): For bioanalysis where concentrations are very low (ng/mL), MS/MS is the technique of choice due to its unparalleled sensitivity and selectivity. It allows for the precise measurement of the parent drug and its metabolites even in a complex matrix like plasma.

Stability-Indicating RP-HPLC Method for Assay and Impurity Profiling

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients. Developing such a method requires forced degradation studies to demonstrate specificity.

Workflow for Stability-Indicating Method Development

The following diagram outlines the logical workflow for creating a robust, stability-indicating HPLC method.

Caption: Workflow for HPLC stability-indicating method development.

Protocol 1: Stability-Indicating HPLC-UV Analysis

Objective: To quantify Nitrendipine and separate it from potential degradation products.

Instrumentation & Materials:

-

HPLC system with UV/PDA detector (e.g., Agilent 1260 Infinity II).

-

C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Phosphoric Acid or Triethylamine for pH adjustment.

-

Nitrendipine Reference Standard

Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Mobile Phase | Methanol:Water (70:30, v/v), pH adjusted to 3.0 with Phosphoric Acid. | Provides good retention and sharp peak shape for Nitrendipine. Acidic pH suppresses silanol interactions. |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for robust separation of non-polar analytes. |

| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |

| Column Temp. | Ambient (~25 °C) | Sufficient for reproducible results; can be elevated (e.g., 30-40°C) to improve efficiency. |

| Detection | UV at 238 nm | Wavelength of maximum absorbance for Nitrendipine, ensuring high sensitivity. |

| Injection Vol. | 20 µL | Standard volume; can be adjusted based on concentration. |

| Run Time | ~10 minutes | Sufficient to elute Nitrendipine and potential early-eluting degradants. |

Procedure:

-

Standard Preparation: Accurately weigh and dissolve Nitrendipine reference standard in methanol to prepare a stock solution (e.g., 100 µg/mL). Further dilute with mobile phase to create calibration standards (e.g., 10-50 µg/mL).

-

Sample Preparation (Drug Substance): Prepare a sample solution at a similar concentration to the standard (e.g., 25 µg/mL) in mobile phase.

-

System Suitability: Inject a standard solution (e.g., 25 µg/mL) five times. The system is suitable if the relative standard deviation (RSD) for peak area is <2.0%, the tailing factor is <2.0, and the theoretical plates are >2000.

-

Analysis: Inject the blank (mobile phase), followed by the standard solutions and sample solutions.

-

Quantification: Construct a calibration curve by plotting peak area against concentration for the standards. Determine the concentration of the sample from the regression equation.

Protocol 2: Forced Degradation Studies

Objective: To generate potential degradation products and prove the method's specificity.

Procedure: Prepare solutions of Nitrendipine (~100 µg/mL) and subject them to the following stress conditions as per ICH guidelines.

-

Acid Hydrolysis: Add 1 mL of 0.1 N HCl to 1 mL of drug solution. Heat at 60-80°C for a specified time (e.g., 30 minutes to 2 hours). Neutralize with an equivalent amount of 0.1 N NaOH before injection.

-

Base Hydrolysis: Add 1 mL of 0.1 N NaOH to 1 mL of drug solution. Heat at 60-80°C. Neutralize with an equivalent amount of 0.1 N HCl before injection. Degradation is often faster in acidic conditions for Nitrendipine.

-

Oxidative Degradation: Add 1 mL of 3% hydrogen peroxide (H₂O₂) to 1 mL of drug solution. Keep at room temperature. The major degradation route for Nitrendipine is often oxidation to its pyridine analogue.

-

Thermal Degradation: Expose solid drug powder and a solution of the drug to dry heat (e.g., 70-80°C) for an extended period (e.g., 24-48 hours).

-

Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) or sunlight. Nitrendipine is known to be photodegradable.

Analysis of Stressed Samples: Analyze all stressed samples using the HPLC method described above. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main Nitrendipine peak (Resolution > 2.0).

LC-MS/MS Method for Bioanalysis

For quantifying Nitrendipine in plasma, a highly sensitive and selective method is required. LC-MS/MS in Selected Reaction Monitoring (SRM) mode provides this capability.

Workflow for Bioanalytical Sample Preparation

Effective sample preparation is crucial to remove matrix interferences (e.g., proteins, lipids) that can suppress the MS signal.

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Nitrendipine Propyl Ester

Abstract

This application note describes a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Nitrendipine Propyl Ester. Nitrendipine Propyl Ester is a potential process-related impurity and degradation product of Nitrendipine, a dihydropyridine calcium-channel blocker used in the treatment of hypertension.[1][2] The method presented herein is developed to separate Nitrendipine Propyl Ester from the active pharmaceutical ingredient (API), Nitrendipine, and other related substances. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for quality control and stability testing in drug development and manufacturing.[3][4][5][6]

Introduction